4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde
Description
Properties
Molecular Formula |
C15H13ClO2 |
|---|---|
Molecular Weight |
260.71 g/mol |
IUPAC Name |
3-chloro-2-methyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-11-13(9-17)7-8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
FZFNSBIFRCWXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Selective benzylation of a hydroxy-substituted chloromethylbenzaldehyde or its precursor.
- Introduction of the chloro substituent at the meta position relative to the aldehyde.
- Maintenance or introduction of the methyl group ortho to the aldehyde.
- Protection and deprotection steps to control reactivity and selectivity.
Selective Benzylation of Hydroxybenzaldehyde Derivatives
A key step in the preparation is the selective benzylation of the phenolic hydroxyl group at the 4-position. According to literature, this is typically achieved by treating the hydroxybenzaldehyde precursor with sodium hydride (NaH) as a base and benzyl bromide as the alkylating agent in an aprotic solvent such as tetrahydrofuran (THF) at room temperature. This reaction proceeds with high regioselectivity and yields the 4-(benzyloxy) derivative in moderate to good yields (around 65%).
Reaction conditions for selective benzylation:
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| NaH (2.0 equiv.) | Room temperature, 24 hours | 65 | Benzyl bromide (1.0 equiv.) |
| Benzyl bromide | Dry THF solvent | Stirring under inert atmosphere |
This step is crucial for obtaining the benzyloxy substituent with minimal side reactions.
Methyl Group Introduction
The methyl group at the 2-position (ortho to the aldehyde) is often present in the starting material, such as 3-chloro-2-methylbenzaldehyde, or introduced by methylation of the corresponding hydroxybenzaldehyde precursor before benzylation.
Protection and Deprotection Steps
In some synthetic routes, protecting groups such as tetrahydropyranyl (THP) ethers are used to protect free hydroxyl groups during multi-step synthesis. For example, after benzylation and reduction steps, the free hydroxyl may be protected with THP to prevent unwanted side reactions, followed by deprotection to regenerate the phenol when needed.
Representative Synthetic Route from Literature
A representative synthetic route is summarized below:
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-chloro-2-methylbenzaldehyde | NaH, benzyl bromide, dry THF, r.t., 24 h | This compound | ~65 |
| 2 | Product from step 1 | Purification by column chromatography | Pure this compound | - |
This approach avoids harsh conditions and provides a straightforward access to the target compound.
Analytical Data and Characterization
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of the aldehyde proton, aromatic protons, benzyloxy methylene protons, methyl group, and the chlorine-substituted aromatic carbons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound (e.g., this compound has a molecular weight of approximately 222.7 g/mol).
- Melting Point Determination: Provides purity indication.
- Infrared (IR) Spectroscopy: Characteristic aldehyde C=O stretch around 1700 cm$$^{-1}$$ and aromatic C–O stretch for the benzyloxy group.
Comparative Analysis of Preparation Methods
Summary and Recommendations
The preparation of this compound is most efficiently achieved by selective benzylation of 3-chloro-2-methylhydroxybenzaldehyde using sodium hydride and benzyl bromide in dry tetrahydrofuran at room temperature. This method provides good regioselectivity and yields. The chloro and methyl substituents are typically introduced or already present in the starting benzaldehyde precursor.
Protection strategies such as tetrahydropyranyl ethers may be employed to safeguard sensitive hydroxyl groups during multi-step syntheses, improving overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid.
Reduction: 4-(Benzyloxy)-3-chloro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the aldehyde group, which can react with amino groups on proteins .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde with key analogs, highlighting substituent positions, molecular weights, and properties:
Reactivity and Stability
- Chlorine vs. Methoxy Substituents : The chlorine atom in the target compound increases electrophilicity at the aldehyde group compared to methoxy analogs, making it more reactive toward nucleophiles (e.g., Grignard reagents) .
- Stability : Halogenated benzaldehydes generally exhibit greater thermal stability than their hydroxy or methoxy counterparts due to reduced hydrogen-bonding interactions .
Biological Activity
4-(Benzyloxy)-3-chloro-2-methylbenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClO
- IUPAC Name : this compound
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases including cancer and cardiovascular disorders.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.2 |
| Control (Ascorbic Acid) | 7.5 |
Note: Lower IC50 values indicate higher antioxidant potency.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Specifically, it has been shown to downregulate TNF-alpha and IL-6 in macrophage cell lines.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting potential applications in antimicrobial therapies.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 8 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : It appears to affect signaling pathways related to inflammation and apoptosis.
- Direct Interaction with Cellular Components : The presence of the benzyloxy group enhances lipophilicity, facilitating interaction with cell membranes.
Study on Inflammation
A study published in Pharmacology Reports examined the effects of derivatives similar to this compound on inflammation in a murine model. The findings indicated a significant reduction in edema and inflammatory cell infiltration when treated with the compound.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzaldehyde derivatives, including our compound of interest. The study found that modifications to the benzaldehyde structure could enhance its efficacy against resistant strains of bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
